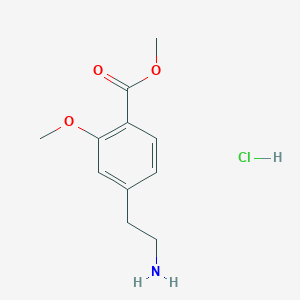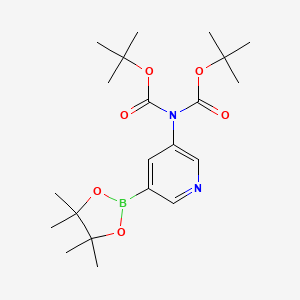
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester (DFBA) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-volatile compound that is soluble in a variety of organic solvents. DFBA has been used in a variety of studies involving organic synthesis, catalysis, and biochemistry. This compound has also been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.
科学的研究の応用
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. It has also been used in the study of the mechanism of action of drugs and other compounds. In addition, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body.
作用機序
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% is not yet fully understood. However, it is believed that 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% acts as a proton donor, which can facilitate the transfer of protons from one compound to another. This proton transfer can lead to the formation of new compounds and can be used in a variety of chemical reactions. In addition, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% may also act as a catalyst, which can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been studied for its biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been studied for its potential anti-tumor and anti-inflammatory effects. It has also been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
The use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and is soluble in a variety of organic solvents. In addition, it is non-volatile and has a low toxicity. However, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures.
将来の方向性
The potential future directions for the use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% are numerous. It could be used in the study of the mechanism of action of drugs, as well as in the synthesis of new pharmaceuticals and natural products. In addition, it could be used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. Finally, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% could be used in the development of new catalysts that could be used in a variety of chemical reactions.
合成法
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% can be synthesized through a variety of methods. One of the most common methods is the reaction of 2,2-difluoro-1,3-benzodioxole with 5-acrylic acid methyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% in high yields. Other methods of synthesis include the reaction of 2,2-difluoro-1,3-benzodioxole with acetic anhydride, as well as the reaction of 2,2-difluoro-1,3-benzodioxole with acetic acid.
特性
IUPAC Name |
ethyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O4/c1-2-16-11(15)6-4-8-3-5-9-10(7-8)18-12(13,14)17-9/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFQCRKRHTHFR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)










![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
